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Compound of Interest

Compound Name:
5,6,7,8-Tetrahydro-

[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B1213267 Get Quote

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-dioxolo[4,5-g]isoquinoline (TDIQ)

CAS Number: 94143-83-6

This guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-

g]isoquinoline, a significant compound in neuropharmacological research. It is intended for

researchers, scientists, and professionals in drug development, offering detailed information on

its chemical properties, synthesis, pharmacological actions, and the experimental protocols

used for its evaluation.

Chemical and Physical Properties
5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline, commonly referred to as TDIQ, is a

conformationally restricted phenylalkylamine derivative.[3] Its rigid structure is key to its unique

pharmacological profile.
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Property Value Reference

CAS Number 94143-83-6 [4]

Molecular Formula C₁₀H₁₁NO₂ [5]

Molecular Weight 177.2 g/mol [5]

IUPAC Name
5,6,7,8-tetrahydro-[1]

[2]dioxolo[4,5-g]isoquinoline
[3]

Synonyms TDIQ, Norhydrohydrastinine [3]

SMILES
C1CNCC2=CC3=C(C=C21)O

CO3
[3]

InChI Key
JHLDJOBIUVJSTG-

UHFFFAOYSA-N
[3]

Synthesis
TDIQ is a key reactant in the synthesis of various bioactive molecules and can be utilized in

chemical research for developing novel reactions.[5] While specific industrial synthesis

protocols are proprietary, a standard and well-established method for creating the

tetrahydroisoquinoline core is the Pictet-Spengler reaction.[6][7][8] This reaction involves the

condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions,

followed by cyclization.

For TDIQ, the synthesis would logically proceed from 3,4-methylenedioxyphenethylamine

(homopiperonylamine) and formaldehyde.

Experimental Protocol: Pictet-Spengler Synthesis of
TDIQ (General)

Reaction Setup: 3,4-methylenedioxyphenethylamine is dissolved in a suitable protic solvent.

Acidification: A strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is

added to the solution to serve as a catalyst.[8]
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Aldehyde Addition: An aqueous solution of formaldehyde (or a formaldehyde equivalent like

paraformaldehyde) is added to the reaction mixture.

Condensation & Cyclization: The mixture is typically heated to facilitate the formation of an

intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic

substitution to form the tetrahydroisoquinoline ring system.[7]

Work-up and Purification: After the reaction is complete, the mixture is cooled and

neutralized. The product is extracted using an organic solvent. The crude product is then

purified using standard techniques such as column chromatography or recrystallization to

yield pure 5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline.
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Pictet-Spengler synthesis workflow for TDIQ.
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Pharmacology and Mechanism of Action
TDIQ's primary mechanism of action is through its interaction with the α2-adrenergic receptor

system. It displays selective affinity for α2-adrenergic receptor subtypes (α2A, α2B, and α2C).

[9] Behavioral data suggest it functions as an agonist or partial agonist at these receptors.[9]

These receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-

protein, Gi.

Activation of the α2-adrenergic receptor by an agonist like TDIQ initiates a signaling cascade

that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP)

levels, and modulation of ion channel activity. This mechanism is central to its sedative,

analgesic, and anxiolytic effects.[10][11]
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Simplified α2-Adrenergic Receptor Signaling Pathway.
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Receptor Binding Affinity
While specific Ki values from primary literature are not readily available in public abstracts,

TDIQ is consistently described as having a selective and significant affinity for α2-adrenergic

receptors over other receptor types. This selectivity is crucial for its favorable side-effect profile.

Behavioral Pharmacology
TDIQ exhibits a unique behavioral profile, distinct from structurally related compounds like

amphetamine.

Behavioral Effect Observation Reference

Locomotor Activity
Does not stimulate or depress

locomotor activity in rodents.
[2]

Anxiolytic-like Activity

Produces a dose-dependent

anxiolytic-like effect in the

marble-burying assay in mice.

[2]

Appetite Suppression
Inhibits "snack" consumption in

mice.
[9]

Drug Discrimination

Serves as a discriminative

stimulus (ED₅₀ = 0.9 mg/kg in

rats). Generalizes to cocaine

(ED₅₀ = 1.5 mg/kg) but not to

amphetamine.

[12]

Abuse Potential
Exhibits a low potential for

abuse in preclinical models.
[9]

Cardiovascular Effects

Displays negligible effects on

heart rate and blood pressure

in mice at therapeutic-like

doses (up to 10 mg/kg, IV).

[2]

Key Experimental Methodologies
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The pharmacological and behavioral effects of TDIQ have been characterized using several

key in-vivo and in-vitro assays.

Radioligand Binding Assay
This in-vitro technique is used to determine the affinity of a compound for specific receptors.

Protocol Outline:

Membrane Preparation: Tissues or cells expressing the target receptors (e.g., rat cerebral

cortex for α2-receptors) are homogenized and centrifuged to isolate cell membranes.[13]

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g.,

[³H]prazosin for α1, [³H]yohimbine for α2) and varying concentrations of the test compound

(TDIQ).[13]

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating

the bound radioligand from the unbound.

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. This value can be converted to an affinity

constant (Ki) using the Cheng-Prusoff equation.

Marble-Burying Assay
This is a widely used behavioral test in mice to screen for anxiolytic and anti-compulsive drug

activity.[14][15] A reduction in the number of marbles buried is indicative of an anxiolytic effect.

[16]

Protocol Outline:

Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty-five glass

marbles are arranged evenly on the surface.
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Acclimation & Dosing: Mice are acclimated to the testing room. The test compound (TDIQ) or

vehicle is administered (e.g., intraperitoneally) 30 minutes prior to the test.

Test Procedure: Each mouse is placed individually into the prepared cage and allowed to

explore freely for 30 minutes.

Scoring: After the 30-minute session, the mouse is removed, and the number of buried

marbles is counted. A marble is considered "buried" if at least two-thirds of its surface is

covered by bedding.[16]

Data Analysis: The mean number of marbles buried is compared between the different

treatment groups (vehicle vs. different doses of TDIQ). Statistical analysis (e.g., ANOVA) is

used to determine significance.
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Experimental workflow for the Marble-Burying Assay.
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Drug Discrimination Assay
This is a behavioral paradigm used to assess the interoceptive (subjective) effects of a drug in

animals. It helps to classify the pharmacological properties of new compounds by testing if they

substitute for a known training drug.[17]

Protocol Outline:

Apparatus: A standard two-lever operant conditioning chamber where lever presses can be

reinforced (e.g., with food pellets).

Training Phase: Rats are trained to press one lever (the "drug" lever) after receiving an

injection of the training drug (e.g., 5.0 mg/kg TDIQ) and the other lever (the "vehicle" lever)

after receiving a saline injection to receive a reward. This training continues until they can

reliably discriminate between the two states.

Testing Phase (Generalization): Once trained, the animals are given various doses of a test

compound (e.g., cocaine, amphetamine, or different doses of TDIQ). The percentage of

responses made on the "drug" lever is recorded. If the animal predominantly presses the

"drug" lever, the test compound is said to "generalize" to the training drug, indicating similar

subjective effects.[12][18]

Data Analysis: Dose-response curves are generated, plotting the dose of the test drug

against the percentage of drug-lever responding. The ED₅₀ (the dose that produces 50%

drug-lever responding) is calculated to quantify the potency of the generalization effect.[19]

Conclusion and Therapeutic Potential
5,6,7,8-Tetrahydro-[1][2]dioxolo[4,5-g]isoquinoline (TDIQ) is a novel psychoactive compound

with a distinct pharmacological profile centered on its activity as an α2-adrenergic agonist. Its

ability to produce anxiolytic and appetite-suppressant effects without causing locomotor

stimulation or significant cardiovascular side effects makes it a promising lead compound.[2][9]

Furthermore, its unique discriminative stimulus properties, which overlap with cocaine but not

amphetamine, suggest potential utility as a pharmacotherapy for cocaine dependence.[12]

TDIQ serves as a valuable structural template for the discovery and development of new

therapeutic agents targeting the α2-adrenergic system for anxiety, obesity, and substance

abuse disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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